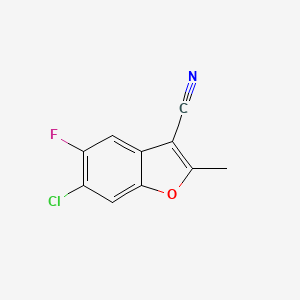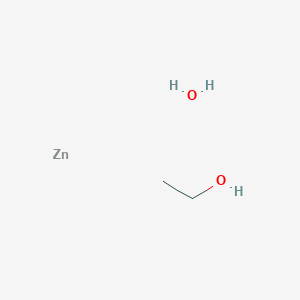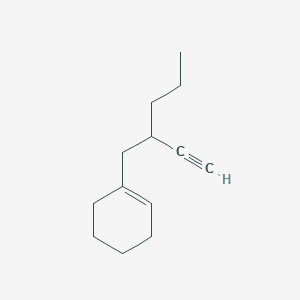![molecular formula C21H20FN3O2 B14217861 Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro- CAS No. 832102-89-3](/img/structure/B14217861.png)
Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro- is a complex organic compound belonging to the quinoline family This compound is characterized by the presence of a quinoline core structure, which is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-, can be achieved through various methods. Some of the classical synthetic routes include the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods . These methods involve the use of different starting materials and catalysts to construct the quinoline scaffold.
For instance, the Friedländer synthesis involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The Skraup synthesis, on the other hand, involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene or sulfuric acid .
Industrial Production Methods
Industrial production of quinoline derivatives often employs scalable and efficient methods such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods aim to optimize yield, reduce environmental impact, and ensure the purity of the final product.
化学反応の分析
Types of Reactions
Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sulfuric acid, and various oxidizing agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while electrophilic substitution can introduce various functional groups onto the quinoline ring .
科学的研究の応用
Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro- has a wide range of scientific research applications:
作用機序
The mechanism of action of Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro- involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound’s unique structure allows it to bind to these enzymes and disrupt their function, making it effective against various bacterial infections.
類似化合物との比較
Similar Compounds
Similar compounds to Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro- include other quinoline derivatives such as:
- 2-(4-fluorophenyl)quinoline
- 6-fluoro-2-cyanoquinolone
- 3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione
Uniqueness
What sets Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro- apart from other similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.
特性
CAS番号 |
832102-89-3 |
|---|---|
分子式 |
C21H20FN3O2 |
分子量 |
365.4 g/mol |
IUPAC名 |
2-[[4-(4-fluorophenyl)piperidin-1-yl]methyl]-6-nitroquinoline |
InChI |
InChI=1S/C21H20FN3O2/c22-18-4-1-15(2-5-18)16-9-11-24(12-10-16)14-19-6-3-17-13-20(25(26)27)7-8-21(17)23-19/h1-8,13,16H,9-12,14H2 |
InChIキー |
AALAFRCTXXQRKK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=CC=C(C=C2)F)CC3=NC4=C(C=C3)C=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol](/img/structure/B14217780.png)
![2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-5-phenyl-1H-pyrrole](/img/structure/B14217792.png)
![(2S)-2-[(But-2-en-1-yl)oxy]propanoic acid](/img/structure/B14217795.png)
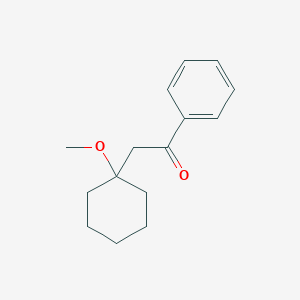
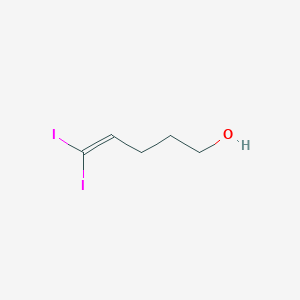
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]aniline](/img/structure/B14217807.png)
![Benzamide, N,N-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14217816.png)
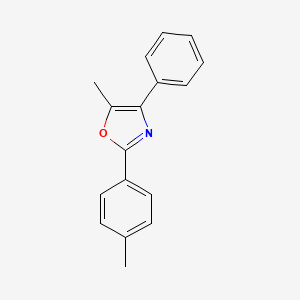
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine](/img/structure/B14217827.png)
